molecular formula C12H15NO2 B2433880 Methyl 5-phenylpyrrolidine-2-carboxylate CAS No. 1248550-88-0

Methyl 5-phenylpyrrolidine-2-carboxylate

Cat. No.: B2433880
CAS No.: 1248550-88-0
M. Wt: 205.257
InChI Key: PLTYXWQEMLQCPO-UHFFFAOYSA-N
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Description

Methyl 5-phenylpyrrolidine-2-carboxylate is a chemical compound belonging to the class of pyrrolidine carboxylates. This compound is characterized by a pyrrolidine ring substituted with a phenyl group and a carboxylate ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 5-phenylpyrrolidine-2-carboxylate can be synthesized through several methods. One common approach involves the [3+2] dipolar cycloaddition of azomethine ylides with vinyl ketones. This reaction proceeds smoothly under mild conditions, yielding the desired product with moderate to high isolated yields . Another method involves the asymmetric synthesis from δ-amino-ketoesters, which includes steps such as diazo transfer and cyclization .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and controlled reaction environments is crucial for the industrial synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions: Methyl 5-phenylpyrrolidine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 5-phenylpyrrolidine-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor modulation.

    Medicine: Explored for its potential therapeutic properties, such as analgesic and anti-inflammatory effects.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of methyl 5-phenylpyrrolidine-2-carboxylate involves its interaction with specific molecular targets and pathways. It is believed to modulate the dopamine and serotonin systems in the brain, leading to increased release of these neurotransmitters. This modulation can result in improved mood, increased motivation, and decreased anxiety.

Comparison with Similar Compounds

  • Methyl 4-acetyl-2-methyl-5-phenylpyrrolidine-2-carboxylate
  • Methyl 3-oxo-5-phenyl-5-(p-toluenesulfinylamino)pentanoate
  • Methyl 2-diazo-3-oxo-5-(p-toluenesulfinylamino)-5-phenylpentanoate

Uniqueness: Methyl 5-phenylpyrrolidine-2-carboxylate is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical and biological properties. Its ability to modulate neurotransmitter systems sets it apart from other similar compounds .

Properties

IUPAC Name

methyl 5-phenylpyrrolidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-15-12(14)11-8-7-10(13-11)9-5-3-2-4-6-9/h2-6,10-11,13H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLTYXWQEMLQCPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC(N1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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